molecular formula C10H7Cl2FN4 B13776104 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)-

4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)-

Cat. No.: B13776104
M. Wt: 273.09 g/mol
InChI Key: KIJUIJDDPVFIAQ-UHFFFAOYSA-N
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Description

4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- is a chemical compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- typically involves the reaction of appropriate pyrimidine derivatives with chlorinating and fluorinating agents under controlled conditions. The process may include steps such as:

    Nitration: Introduction of nitro groups to the pyrimidine ring.

    Reduction: Conversion of nitro groups to amino groups.

    Halogenation: Introduction of chlorine and fluorine atoms using reagents like thionyl chloride or sulfuryl chloride for chlorination and fluorine gas or fluorinating agents for fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 6-Chloro-N4-methyl-4,5-pyrimidinediamine
  • 6-Chloro-N4-propylpyrimidine-4,5-diamine
  • 6-Chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine

Comparison: Compared to these similar compounds, 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- is unique due to the presence of both chlorine and fluorine atoms, which may enhance its reactivity and potential applications. The specific substitution pattern also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H7Cl2FN4

Molecular Weight

273.09 g/mol

IUPAC Name

6-chloro-4-N-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C10H7Cl2FN4/c11-6-3-5(1-2-7(6)13)17-10-8(14)9(12)15-4-16-10/h1-4H,14H2,(H,15,16,17)

InChI Key

KIJUIJDDPVFIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C(=NC=N2)Cl)N)Cl)F

Origin of Product

United States

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